![molecular formula C8H10BrNO2S B2579655 1-(3-Bromophenyl)-N-methylmethanesulfonamide CAS No. 1263274-78-7](/img/structure/B2579655.png)
1-(3-Bromophenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(3-Bromophenyl)-N-methylmethanesulfonamide, also known as BRD0705, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase PTPN21, which plays a crucial role in regulating cell signaling pathways. In
Scientific Research Applications
- BH is a synthetic tetrahydroisoquinoline that has been investigated for its anti-arrhythmic properties . Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH’s pharmacokinetic characterization and metabolite identification have shed light on its absorption and metabolism in vitro and in vivo. This knowledge can guide further studies on BH as a potential treatment for arrhythmias.
- Recent research has explored BH analogs as potential anticancer agents. Ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and characterized. These compounds were evaluated for their anticancer activity, molecular docking, ADME (absorption, distribution, metabolism, and excretion), and toxicity prediction . Investigating BH derivatives in cancer therapy could yield promising results.
- BH derivatives have also been studied in nucleophilic fluoromethylation reactions. For instance, direct 1,6-nucleophilic difluoromethylation of para-quinone methides (p-QMs) using Me3SiCF2H (a derivative of BH) has been explored. The resulting difluoromethyl products exhibit structural diversity and may have applications in synthetic chemistry .
Anti-Arrhythmia Agent
Anticancer Activity
Fluoromethylation Reactions
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It was found that the maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYKQTPJYPCSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-N-methylmethanesulfonamide |
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